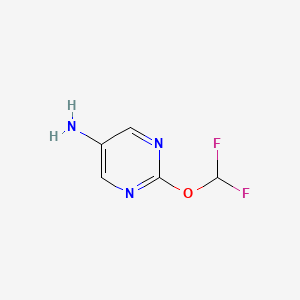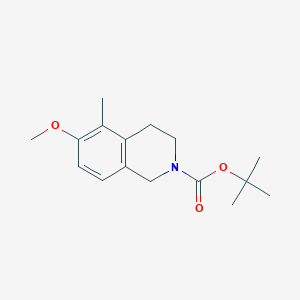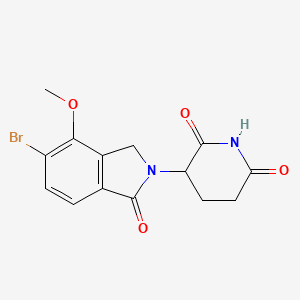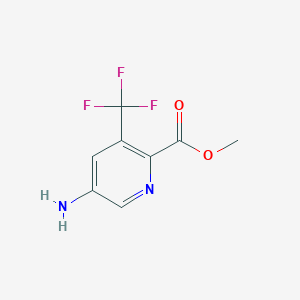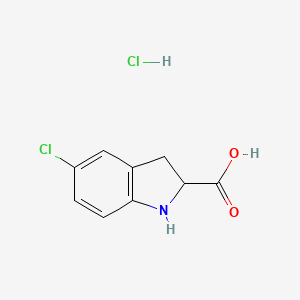
Sodium 5-fluoro-4-methyl-2-nitrophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-fluoro-4-methyl-2-nitrophenolate is an organic compound with the molecular formula C7H5FNNaO3 It is a sodium salt derivative of 5-fluoro-4-methyl-2-nitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-fluoro-4-methyl-2-nitrophenolate typically involves the nitration of 5-fluoro-4-methylphenol followed by neutralization with sodium hydroxide. The reaction conditions include:
Nitration: 5-fluoro-4-methylphenol is dissolved in concentrated sulfuric acid, and a nitrating agent such as nitric acid is added slowly while maintaining a low temperature to control the reaction rate.
Neutralization: The resulting 5-fluoro-4-methyl-2-nitrophenol is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial reactors to control temperature and reaction rates.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-fluoro-4-methyl-2-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-fluoro-4-methyl-2-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Oxidation: 5-fluoro-4-carboxy-2-nitrophenolate.
Scientific Research Applications
Sodium 5-fluoro-4-methyl-2-nitrophenolate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-fluoro-4-methyl-2-nitrophenolate involves its interaction with specific molecular targets and pathways. For example:
Reduction Reactions: The nitro group is reduced to an amino group, which can interact with biological molecules.
Substitution Reactions: The fluorine atom can be replaced by other functional groups, altering the compound’s properties and interactions.
Oxidation Reactions: The methyl group can be oxidized, leading to the formation of carboxylic acids that can participate in various biochemical pathways.
Comparison with Similar Compounds
Sodium 5-fluoro-4-methyl-2-nitrophenolate can be compared with other similar compounds, such as:
Sodium 4-nitrophenolate: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.
Sodium 5-chloro-4-methyl-2-nitrophenolate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Sodium 5-fluoro-2-nitrophenolate:
Properties
Molecular Formula |
C7H5FNNaO3 |
|---|---|
Molecular Weight |
193.11 g/mol |
IUPAC Name |
sodium;5-fluoro-4-methyl-2-nitrophenolate |
InChI |
InChI=1S/C7H6FNO3.Na/c1-4-2-6(9(11)12)7(10)3-5(4)8;/h2-3,10H,1H3;/q;+1/p-1 |
InChI Key |
JAANUKPOMLDSMA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


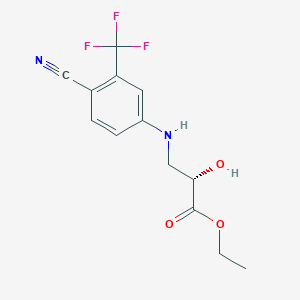
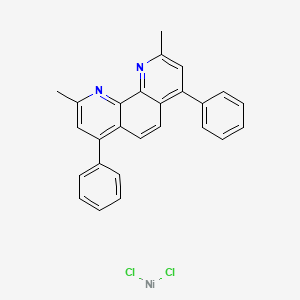
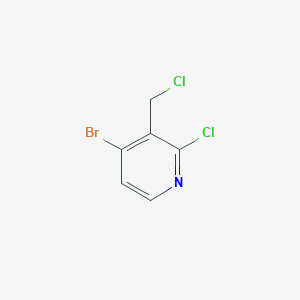
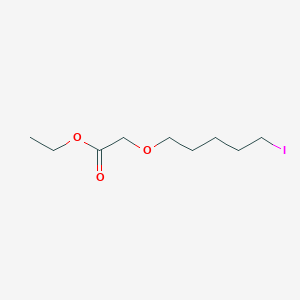



![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
